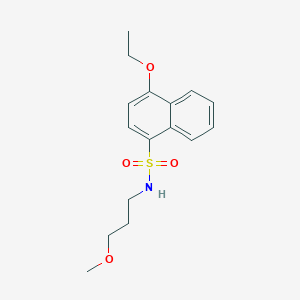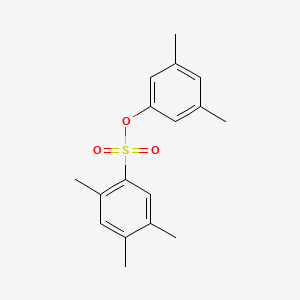![molecular formula C16H19N3O3S2 B4739779 N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739779.png)
N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarbothioamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarbothioamide, also known as "25E-NBOH", is a synthetic compound that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 2A receptor (5-HT2A), which is a G protein-coupled receptor that is involved in the regulation of mood, perception, and cognition. 25E-NBOH has been extensively studied in the field of neuroscience and pharmacology due to its potential therapeutic applications and its role in understanding the mechanisms of serotonin receptor activation.
Mécanisme D'action
25E-NBOH acts as a potent and selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Upon binding to the receptor, 25E-NBOH induces a conformational change that activates downstream signaling pathways, leading to the modulation of neuronal activity and neurotransmitter release. The precise mechanisms by which 25E-NBOH activates the 5-HT2A receptor are still under investigation.
Biochemical and Physiological Effects:
The activation of the 5-HT2A receptor by 25E-NBOH has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, as well as to modulate the activity of various ion channels and receptors. Additionally, it has been shown to have effects on neuronal plasticity, neurogenesis, and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 25E-NBOH in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of neuronal activity and signaling pathways. Additionally, it has a relatively long half-life and can be administered in a variety of ways, including orally, intravenously, and intraperitoneally. However, one of the main limitations of using 25E-NBOH in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and route of administration.
Orientations Futures
There are several potential future directions for research on 25E-NBOH and its role in the regulation of the 5-HT2A receptor. One potential direction is the development of new drugs that target the 5-HT2A receptor and have potential therapeutic applications in the treatment of psychiatric disorders. Another potential direction is the investigation of the role of the 5-HT2A receptor in the regulation of neuronal plasticity and neurogenesis, and its potential implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms by which 25E-NBOH activates the 5-HT2A receptor and to develop new tools and techniques for studying receptor function and signaling pathways.
Applications De Recherche Scientifique
25E-NBOH has been used in numerous scientific studies to investigate the role of the 5-HT2A receptor in the regulation of various physiological and behavioral processes. It has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Additionally, it has been used to elucidate the mechanisms of receptor activation and to develop new drugs that target the 5-HT2A receptor.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(5-ethylthiophene-2-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-4-11-6-8-14(24-11)15(20)18-19-16(23)17-12-9-10(21-2)5-7-13(12)22-3/h5-9H,4H2,1-3H3,(H,18,20)(H2,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZVRDLDNKUVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NNC(=S)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4739705.png)
![ethyl 6-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4739710.png)
![N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4739717.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol](/img/structure/B4739718.png)

![methyl 2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4739722.png)

![4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4739740.png)
![{2-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4739757.png)
![2,5-bis[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole](/img/structure/B4739758.png)
![2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4739768.png)
![ethyl [2,2,2-trifluoro-1-[(4-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4739775.png)
![3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4739787.png)
